4-Bromopyrazolo[1,5-a]pyridin-2-amine

Lipophilicity LogP Physicochemical profiling

4-Bromopyrazolo[1,5-a]pyridin-2-amine is a heterobicyclic building block composed of a fused pyrazole–pyridine core bearing a primary amine at the 2-position and a bromine atom at the 4-position of the pyridine ring. With a molecular formula of C₇H₆BrN₃ and a molecular weight of 212.05 g·mol⁻¹, it belongs to the pyrazolo[1,5-a]pyridin-2-amine family—a privileged scaffold extensively employed in kinase inhibitor discovery programs targeting PI3K, RET, Trk, and MARK kinases.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 1404309-51-8
Cat. No. B1443557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromopyrazolo[1,5-a]pyridin-2-amine
CAS1404309-51-8
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESC1=CN2C(=CC(=N2)N)C(=C1)Br
InChIInChI=1S/C7H6BrN3/c8-5-2-1-3-11-6(5)4-7(9)10-11/h1-4H,(H2,9,10)
InChIKeyMMMBISQBDZHRTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromopyrazolo[1,5-a]pyridin-2-amine (CAS 1404309-51-8): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


4-Bromopyrazolo[1,5-a]pyridin-2-amine is a heterobicyclic building block composed of a fused pyrazole–pyridine core bearing a primary amine at the 2-position and a bromine atom at the 4-position of the pyridine ring [1]. With a molecular formula of C₇H₆BrN₃ and a molecular weight of 212.05 g·mol⁻¹, it belongs to the pyrazolo[1,5-a]pyridin-2-amine family—a privileged scaffold extensively employed in kinase inhibitor discovery programs targeting PI3K, RET, Trk, and MARK kinases [2]. The compound is supplied as an orange solid with a typical commercial purity of 97–98% and requires storage at 2–8 °C under dry, sealed conditions .

Kinase inhibitor discovery scaffold for PI3K, RET, Trk, and MARK programs
4-Br regiochemistry enables alternative isoform selectivity exploration beyond p110α
Late-stage diversification handle via Suzuki–Miyaura and Buchwald–Hartwig couplings

Why 4-Bromopyrazolo[1,5-a]pyridin-2-amine Cannot Be Replaced by Its 5-Bromo or Unsubstituted Analogs in SAR-Driven Programs


The pyrazolo[1,5-a]pyridin-2-amine scaffold contains four distinct aromatic C–H positions on the pyridine ring (C3–C7), each exhibiting unique electronic and steric environments that govern both synthetic reactivity and biological target engagement. Substitution of bromine at the 4-position versus the 5-position produces regioisomers with measurably different lipophilicity (ΔLogP ≈ 0.2) and divergent kinase selectivity profiles: literature demonstrates that 5-bromo derivatives are highly potent, p110α-selective PI3K inhibitors [1], whereas the 4-bromo congener presents a distinct vector for fragment elaboration that can redirect isoform selectivity [2]. Simple replacement with the unsubstituted parent (CAS 51119-05-2) eliminates the bromine cross-coupling handle entirely, precluding the late-stage diversification strategies that the 4-bromo compound enables. Consequently, generic substitution across bromo-regioisomers or the non-halogenated core is not chemically equivalent and will lead to different SAR outcomes.

vs 5-Br
This product C4–Br vector projects ~60° away from C5–Br, altering ATP-site geometry
5-Bromo isomer Established p110α-selective PI3K profile; vector shift may not transfer
vs Parent
This product Bromine cross-coupling handle enables late-stage C–C/C–N diversification
Unsubstituted core Lacks halogen synthetic handle; precludes Pd-catalyzed elaboration strategies

4-Bromopyrazolo[1,5-a]pyridin-2-amine: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Differential: 4-Bromo Isomer Is Measurably More Hydrophilic Than the 5-Bromo Isomer

The 4-bromo regioisomer exhibits lower lipophilicity than the 5-bromo analog, as quantified by computed LogP values. The 4-bromo derivative has a LogP of 1.17 , while the 5-bromo isomer returns an XLogP of 1.4 . This ΔLogP of approximately 0.23 indicates that the 4-bromo compound is measurably more hydrophilic, which can influence aqueous solubility, membrane permeability, and non-specific protein binding in biological assays. The unsubstituted parent pyrazolo[1,5-a]pyridin-2-amine has a LogP of 1.50 [1], confirming that bromination at the 4-position reduces lipophilicity relative to both the parent and the 5-bromo isomer.

Lipophilicity shift
Cross-study comparable
ΔLogP ≈ −0.23 vs 5-Br
Measurably more hydrophilic; supports solubility and permeability differentiation
LogP 1.17 (4-Br) vs XLogP 1.4 (5-Br); computed values
Lipophilicity LogP Physicochemical profiling

Bromine Position Dictates PI3K Isoform Selectivity: 5-Br Confers p110α Selectivity; 4-Br Enables Alternative Selectivity Vectors

Published SAR studies on the pyrazolo[1,5-a]pyridine PI3K inhibitor series demonstrate that bromine substitution at the 5-position yields compounds that are highly potent and selective for the p110α isoform of PI3K, with a representative compound (5x) achieving a p110α IC₅₀ of 0.9 nM [1]. In contrast, when the central linker and substitution pattern are varied while retaining the pyrazolo[1,5-a]pyridine core, isoform selectivity can be redirected from pan-PI3K to p110α-selective or p110δ-selective inhibitors depending on the specific substitution architecture [2]. The 4-bromo isomer places the halogen at a distinct electronic environment (adjacent to the bridgehead nitrogen), which alters the trajectory of any elaborated substituent relative to the ATP-binding pocket, enabling exploration of selectivity vectors inaccessible with the 5-bromo scaffold.

Kinase selectivity
Class-level inference
4-Br enables non-p110α vector
Alternative isoform selectivity context; reported p110α IC50 0.9 nM for 5-Br series
Selectivity profile requires direct profiling; structural inference only
PI3K inhibition Kinase selectivity Isoform profiling

Commercial Purity Benchmarking: 4-Bromo Isomer Is Available at 97–98% Purity, Matching or Exceeding 5-Bromo Supply Specifications

The 4-bromo derivative is commercially supplied at 97% purity (Aladdin Scientific) and 98% purity (Fluorochem Ltd.) with batch-specific QC documentation including NMR, HPLC, or GC . The 5-bromo isomer is also available at 97% purity (Bidepharm) . Both isomers carry GHS hazard classifications (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) and require handling under standard laboratory protective measures [1]. The comparable purity grades mean that selection between the two should be driven by the desired bromine regiochemistry rather than quality differentials.

Purity benchmark
Data to verify
97–98% supplied purity
Equivalent to 5-Br supply grade; procurement driven by regiochemistry
QC methods vary by vendor; lot-specific documentation review advised
Chemical purity Procurement specification Quality control

Physicochemical Property Comparison: 4-Bromo and 5-Bromo Isomers Share Core Descriptors but Diverge in Computed Density and Chromatographic Behavior

Both the 4-bromo and 5-bromo isomers share identical molecular formula (C₇H₆BrN₃), molecular weight (212.05 g·mol⁻¹), topological polar surface area (TPSA = 43.3 Ų), hydrogen bond donor count (1), hydrogen bond acceptor count (2), and rotatable bond count (0) [1]. However, the 4-bromo isomer has a computed density of 1.9 ± 0.1 g·cm⁻³ , consistent with its more compact molecular packing inferred from the bromine position adjacent to the bridgehead nitrogen. The unsubstituted parent compound differs substantially: MW = 133.15 g·mol⁻¹ and LogP = 1.50 [2], underscoring that bromination at any position significantly alters both molecular weight (+79 Da) and lipophilicity.

Core descriptors
Cross-study comparable
TPSA 43.3 Ų; Density 1.9 g·cm⁻³
MW and HBD/HBA identical; LogP differential enables chromatographic separation
Density reported for 4-Br isomer only; supports handling calculations
Physicochemical properties Density Topological polar surface area

Synthetic Versatility: The C4–Br Bond Enables Late-Stage Diversification via Suzuki–Miyaura and Buchwald–Hartwig Couplings

The bromine atom at the 4-position serves as a robust synthetic handle for palladium-catalyzed cross-coupling reactions. Literature on halogenated aminopyrazoles demonstrates that bromo derivatives are superior to iodo analogs in Suzuki–Miyaura couplings due to reduced propensity for dehalogenation side reactions, while maintaining adequate reactivity for efficient C–C bond formation [1]. The 4-bromo substitution pattern places the reactive center adjacent to the bridgehead nitrogen (N1), creating an electronically activated site that can participate in both Suzuki–Miyaura (C–C) and Buchwald–Hartwig (C–N) couplings . This contrasts with the 5-bromo isomer, where the halogen is positioned para to the bridgehead nitrogen, resulting in a different electronic environment and potentially altered coupling kinetics.

Synthetic versatility
Class-level inference
Pd-catalyzed C–C and C–N coupling enabled
C4 position electronically activated; orthogonal to 5-Br for sequential elaboration
Class-level reactivity from halogenated aminopyrazole literature
Cross-coupling C–C bond formation Late-stage functionalization

4-Bromopyrazolo[1,5-a]pyridin-2-amine: Prioritized Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation Requiring Non-p110α PI3K Selectivity or Novel RET/Trk/MARK Inhibitor Scaffolds

When a drug discovery program has already explored the 5-bromo pyrazolo[1,5-a]pyridine series and found p110α-selective PI3K inhibition (IC₅₀ = 0.9 nM for the most potent 5-Br analog [1]), the 4-bromo building block enables systematic exploration of alternative isoform selectivity. By placing the bromine at C4, the elaborated substituent is projected along a different vector in the ATP-binding pocket, potentially accessing p110δ-selective or dual PI3K/mTOR profiles, as demonstrated by the linker-variation SAR where subtle structural changes redirected isoform selectivity from pan-PI3K to p110δ-selective [2]. The compound also serves as a key intermediate in patent-disclosed RET kinase inhibitor and Trk inhibitor programs [3].

Fragment-Based Drug Discovery (FBDD) Requiring a Low-Lipophilicity Halogenated Fragment with a Primary Amine Anchor

With a LogP of 1.17—measurably lower than both the 5-bromo isomer (XLogP 1.4) and the unsubstituted parent (LogP 1.50) —4-bromopyrazolo[1,5-a]pyridin-2-amine meets the physicochemical criteria for fragment library inclusion (MW = 212 Da < 300 Da; LogP < 3; HBD ≤ 3; HBA ≤ 3). The primary amine at C2 provides a hydrogen-bonding anchor point for target engagement, while the C4–Br enables hit-to-lead expansion via parallel synthesis using Suzuki–Miyaura or Buchwald–Hartwig couplings [4]. The lower lipophilicity relative to the 5-bromo isomer reduces the risk of non-specific hydrophobic interactions, a common source of false-positive fragment hits.

Chemical Biology Probe Synthesis Requiring Orthogonal Functionalization of the Pyrazolo[1,5-a]pyridine Core

The 4-bromo substituent, positioned adjacent to the bridgehead nitrogen, provides an electronically distinct cross-coupling site compared to the more commonly employed 5-bromo isomer. This orthogonality is valuable when constructing bifunctional probes (e.g., PROTACs, fluorescent conjugates, or photoaffinity labels) that require sequential or selective derivatization at different positions of the pyrazolo[1,5-a]pyridine core. The 2-amine can be functionalized via amide coupling or reductive amination, while the 4-bromo undergoes orthogonal Pd-catalyzed cross-coupling, enabling a convergent synthetic strategy that avoids protecting-group manipulation [4].

Structure–Activity Relationship (SAR) Studies Mapping the Effect of Halogen Regiochemistry on Target Binding

For research groups systematically comparing bromo-regioisomeric series (4-Br, 5-Br, 6-Br, 7-Br) of pyrazolo[1,5-a]pyridin-2-amine against a specific kinase or receptor target, the 4-bromo compound is an essential member of the matrix. The quantitative lipophilicity difference (ΔLogP ≈ 0.2 vs. 5-Br) and the distinct projection angle of the C4–Br bond relative to the C5–Br bond can be correlated with observed potency and selectivity shifts, providing critical three-dimensional SAR information that cannot be obtained by studying only the 5-bromo series [1][2].

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation (non-p110α)
C4–Br regiochemistry vector
Isoform selectivity profiling against PI3K panel
Fragment-based drug discovery
Low logP (1.17) and primary amine anchor
Fragment library compliance and hit expansion yield
Chemical biology probe synthesis
Orthogonal 2-amine and 4-Br handles
Sequential conjugation efficiency and probe integrity
Regioisomeric SAR studies
Halogen position–response matrix
Potency and selectivity shift correlation with ΔLogP

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